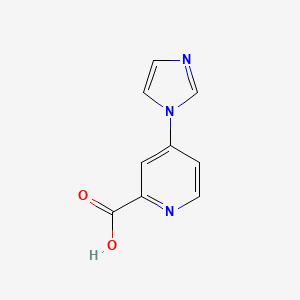

4-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid

Übersicht

Beschreibung

4-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid is a heterocyclic compound that features both imidazole and pyridine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. Common synthetic methods include:

Debus-Radziszewski synthesis: This method involves the condensation of glyoxal, ammonia, and formaldehyde.

Wallach synthesis: This method involves the cyclization of α-halo ketones with ammonia or primary amines.

Dehydrogenation of imidazolines: This method involves the oxidation of imidazolines to form imidazoles.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized versions of the above methods, ensuring high yield and purity. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

Reduction: The compound can be reduced to form dihydroimidazole derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Halogenating agents like chlorine or bromine, and alkylating agents like methyl iodide are frequently used.

Major Products Formed:

Oxidation: Imidazole N-oxides.

Reduction: Dihydroimidazole derivatives.

Substitution: Various substituted imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Drug Discovery and Development

The compound's structure features an imidazole ring, a common motif in many bioactive molecules. This structural characteristic allows it to interact with various biological targets, making it a candidate for drug discovery efforts. Research indicates that derivatives of imidazole can exhibit significant pharmacological activities, including antibacterial and anticancer properties.

Case Study: Anticancer Activity

A study synthesized various imidazole derivatives, including 4-(1H-imidazol-1-yl)pyridine-2-carboxylic acid, and evaluated their anticancer activity. The results demonstrated that these compounds could inhibit cancer cell proliferation effectively, suggesting their potential as therapeutic agents in oncology.

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes. For example, it has shown promise as an inhibitor of β-glucuronidase and microsomal prostaglandin E₂ synthase-1 (mPGES-1), both of which are involved in inflammatory processes .

Case Study: Inhibition Studies

In vitro studies have confirmed that certain derivatives of this compound can selectively inhibit these enzymes, providing insights into their mechanism of action and potential therapeutic uses in treating inflammatory diseases .

Material Science Applications

1. Supramolecular Chemistry

The presence of both acidic and aromatic groups in this compound suggests potential applications in supramolecular chemistry. The compound can participate in π-π stacking interactions, crucial for forming complex structures such as coordination polymers .

| Property | Description |

|---|---|

| Functional Groups | Imidazole ring, carboxylic acid |

| Interactions | π-π stacking |

| Potential Uses | Formation of supramolecular structures |

Case Study: Coordination Polymers

Research has demonstrated that this compound can be used to synthesize coordination polymers with metal ions such as copper. These polymers exhibit unique properties that could be exploited for applications in catalysis and materials engineering .

Wirkmechanismus

The mechanism of action of 4-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and as a ligand in coordination chemistry . The pyridine ring can participate in π-π interactions and hydrogen bonding, enhancing its binding affinity to biological targets .

Vergleich Mit ähnlichen Verbindungen

Imidazole: A simpler compound with a similar imidazole ring structure.

Pyridine-2-carboxylic acid: A compound with a similar pyridine ring structure.

Imidazo[1,2-a]pyridine: A compound with fused imidazole and pyridine rings.

Uniqueness: Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research .

Biologische Aktivität

4-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid is a heterocyclic compound characterized by the presence of both imidazole and pyridine rings. This unique structural arrangement endows the compound with diverse chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry, particularly in drug development and therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Features:

- Imidazole Ring: Known for its role in coordinating metal ions and participating in acid-base catalysis.

- Pyridine Ring: Facilitates hydrogen bonding and π-π interactions, enhancing the compound's ability to interact with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Anticancer Activity

The compound has demonstrated promising anticancer properties. Studies have reported its ability to inhibit cell proliferation in several cancer cell lines, including breast and colon cancer. The mechanism is believed to involve the modulation of specific signaling pathways related to cell growth and apoptosis .

Enzyme Inhibition

This compound serves as a potent inhibitor of certain enzymes, particularly those involved in metabolic pathways. Its imidazole moiety can coordinate with metal ions within enzyme active sites, altering their activity. This property is being explored for developing drugs targeting metabolic disorders .

The biological activity of this compound is attributed to its interactions with various molecular targets:

- Coordination with Metal Ions: The imidazole ring can bind to metal ions, which is crucial for the function of many metalloenzymes.

- Hydrogen Bonding: The pyridine ring facilitates interactions with target proteins through hydrogen bonding, enhancing specificity and efficacy .

Case Studies

- Antimicrobial Efficacy: A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentrations (MICs) that indicate strong bactericidal effects.

- Cytotoxicity Assays: In a comparative analysis of cytotoxicity across different cancer cell lines, this compound showed IC50 values ranging from 10 to 20 µM, demonstrating its potential as an anticancer agent .

Data Tables

| Activity Type | Test Organism/Cell Line | Result |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC: 32 µg/mL |

| Anticancer | MCF-7 (breast cancer) | IC50: 15 µM |

| Anticancer | HT29 (colon cancer) | IC50: 18 µM |

| Enzyme Inhibition | Aldose Reductase | IC50: 25 µM |

Eigenschaften

IUPAC Name |

4-imidazol-1-ylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)8-5-7(1-2-11-8)12-4-3-10-6-12/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFUFIDWOYDZIGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N2C=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650356 | |

| Record name | 4-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914637-20-0 | |

| Record name | 4-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-imidazol-1-yl)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.